Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of a benzaldehyde moiety attached to a 1,6-dihydro-6-oxo-3-pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- typically involves the reaction of benzaldehyde with a suitable pyridine derivative under controlled conditions. One common method involves the use of a catalytic amount of acid to facilitate the condensation reaction between benzaldehyde and the pyridine derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of 4-(1,6-dihydro-6-oxo-3-pyridinyl)benzoic acid.
Reduction: Formation of 4-(1,6-dihydro-6-oxo-3-pyridinyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzaldehyde, 4-(dimethylamino)benzaldehyde
- Benzaldehyde, 4-(diethylamino)benzaldehyde
- Benzaldehyde, 4-(methoxy)benzaldehyde
Uniqueness
Benzaldehyde, 4-(1,6-dihydro-6-oxo-3-pyridinyl)- is unique due to the presence of the 1,6-dihydro-6-oxo-3-pyridinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzaldehyde derivatives and contributes to its specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H9NO2 |
---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
4-(6-oxo-3H-pyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-9-1-3-10(4-2-9)11-5-6-12(15)13-7-11/h1-8,11H |
InChI-Schlüssel |
QMVXUEPKGZMDEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N=CC1C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.